Iniparib Fails to Inhibit Cellular Poly(ADP-Ribose) Polymer (pADPr) Formation, Unlike Olaparib and Veliparib
Iniparib lacks the ability to inhibit PARP enzymatic activity in intact cells, a defining characteristic of true PARP inhibitors. In head-to-head cellular assays, iniparib failed to suppress pADPr formation, while both olaparib and veliparib demonstrated clear, concentration-dependent inhibition. At concentrations up to 100 µM, iniparib showed no reduction in pADPr levels, confirming it is not a functional PARP inhibitor in a cellular context [1].
| Evidence Dimension | Inhibition of pADPr formation in intact cells |
|---|---|
| Target Compound Data | No inhibition (0%) at concentrations up to 100 µM |
| Comparator Or Baseline | Olaparib: inhibited pADPr formation at 10 µM. Veliparib: inhibited pADPr formation at 100 µM. |
| Quantified Difference | Qualitative difference; iniparib shows no inhibition vs. robust inhibition by olaparib and veliparib. |
| Conditions | Immunofluorescence detection of pADPr in HeLa cells following treatment with the PARP inhibitors. |
Why This Matters
This is the most direct evidence that iniparib is not a functional PARP inhibitor and should never be used as a tool to inhibit PARP or as a positive control in PARP activity assays.
- [1] Patel AG, De Lorenzo SB, Flatten KS, Poirier GG, Kaufmann SH. Failure of iniparib to inhibit poly(ADP-Ribose) polymerase in vitro. Clin Cancer Res. 2012;18(6):1655-1662. View Source
